HIV-1 inhibitor-27

Description

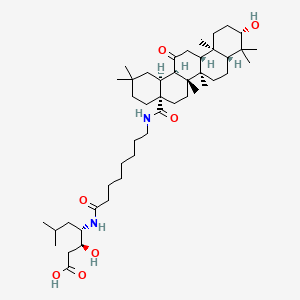

Structure

2D Structure

Properties

Molecular Formula |

C46H78N2O7 |

|---|---|

Molecular Weight |

771.1 g/mol |

IUPAC Name |

(3S,4S)-4-[8-[[(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,6a,7,8,8a,10,11,12,13,14a,14b-tetradecahydro-1H-picene-4a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C46H78N2O7/c1-29(2)25-31(32(49)27-38(53)54)48-37(52)15-13-11-10-12-14-24-47-40(55)46-22-20-41(3,4)28-30(46)39-33(50)26-35-43(7)18-17-36(51)42(5,6)34(43)16-19-44(35,8)45(39,9)21-23-46/h29-32,34-36,39,49,51H,10-28H2,1-9H3,(H,47,55)(H,48,52)(H,53,54)/t30-,31-,32-,34-,35+,36-,39-,43-,44+,45+,46-/m0/s1 |

InChI Key |

BNUZALUKJXRLPV-IBKCJNAWSA-N |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(CC1C3C(=O)CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Interleukin-27 Signaling Pathway in HIV-1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the mechanisms by which Interleukin-27 (IL-27) inhibits Human Immunodeficiency Virus Type 1 (HIV-1) replication. It details the signaling pathways, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of the core processes.

Introduction: Interleukin-27 and its Receptor

Interleukin-27 (IL-27) is a pleiotropic, heterodimeric cytokine belonging to the IL-12 family, which also includes IL-12, IL-23, and IL-35. It is composed of two subunits: the Epstein-Barr virus-induced gene 3 (EBI3), which is related to the p40 subunit of IL-12 and IL-23, and the p28 subunit, which is related to the IL-12 p35 chain.[1] Primarily produced by activated antigen-presenting cells (APCs) such as macrophages and dendritic cells, IL-27 plays a complex role in modulating both innate and adaptive immunity.[2][3]

The IL-27 receptor is also a heterodimer, consisting of the IL-27 receptor α chain (IL-27Rα, also known as WSX-1 or TCCR) and glycoprotein 130 (gp130), a signal-transducing subunit shared with the IL-6 family of cytokines.[4] While gp130 is expressed ubiquitously, the expression of IL-27Rα is more restricted, found on various immune cells including T cells, B cells, monocytes, and natural killer (NK) cells.[5] The engagement of IL-27 with its receptor complex initiates a signaling cascade that has significant implications for immune regulation and, notably, for the control of viral infections, including HIV-1.[5][6]

Overview of IL-27's Role in HIV-1 Inhibition

Over the last decade, numerous in vitro studies have established IL-27 as a potent inhibitor of HIV-1 replication across a range of target cells, including peripheral blood mononuclear cells (PBMCs), CD4+ T cells, monocyte-derived macrophages (MDMs), and dendritic cells (DCs).[5][6][7] This inhibitory effect has been observed in a dose-dependent manner.[8] However, the role of IL-27 is complex; its effect can be either inhibitory or, under certain conditions, enhancing. This duality depends critically on the timing of IL-27 administration relative to viral infection.[9][10]

-

Inhibitory Effect: When IL-27 is added to cells shortly after infection (e.g., 2 hours post-infection), it significantly suppresses HIV-1 replication.[9][10]

-

Enhancing Effect: Conversely, if IL-27 is added several days after infection has been established (e.g., 4 days post-infection), it can increase HIV-1 production. This enhancing effect is linked to increased cell-to-cell transmission.[9][10]

Plasma IL-27 concentrations have been found to be negatively associated with HIV viral load in infected patients, suggesting a protective role in vivo.[11] These findings underscore the therapeutic potential of IL-27, although the effective concentrations required in vitro (50-100 ng/mL) are substantially higher than those typically found in plasma.[5]

The IL-27 Signaling Pathway

Like other cytokines, IL-27 primarily signals through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][5] The binding of IL-27 to its receptor complex (IL-27Rα and gp130) leads to the activation of associated JAKs. This initiates a phosphorylation cascade that results in the recruitment and phosphorylation of STAT proteins, most notably STAT1 and STAT3.[1][4]

Activated STAT proteins form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. The specific biological outcome of IL-27 signaling can depend on the cell type and the balance of STAT1 versus STAT3 activation.[12] In the context of HIV-1 inhibition, this pathway leads to the expression of various antiviral factors. In addition to the canonical JAK/STAT pathway, IL-27 has also been shown to activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3][13]

Mechanisms of HIV-1 Inhibition

IL-27 employs multiple, sometimes cell-type-specific, mechanisms to restrict HIV-1 replication. These can be broadly categorized as interferon (IFN)-dependent and IFN-independent pathways.

Induction of Interferon-Stimulated Genes (ISGs)

A primary mechanism of IL-27's anti-HIV activity is the induction of a broad array of ISGs, many of which are known viral restriction factors.[5] In MDMs, IL-27 upregulates genes such as MX1, OAS, protein kinase R (PKR), and APOBEC3G.[9][14] This induction can occur through two routes:

-

IFN-Independent Pathway: Several studies have shown that IL-27 can directly induce ISGs without the production of Type I IFNs.[15] Neutralizing antibodies against the Type I IFN receptor do not abrogate IL-27's inhibitory effect in DCs and MDMs, supporting a direct mechanism.[5][16]

-

IFN-Dependent Pathway: In other contexts, IL-27's effect is mediated by an initial, rapid induction of IFN-α or IFN-β.[8] This induced IFN then acts in an autocrine or paracrine manner to activate the canonical IFN signaling pathway, leading to a delayed but robust expression of ISGs like APOBEC3.[8][15]

A key ISG upregulated by IL-27 in PBMCs is BST-2 (Tetherin) , a host restriction factor that blocks the release of nascent virions from the surface of infected cells.[9][10][15] Upregulation of BST-2 is central to IL-27's ability to inhibit viral spread when administered early after infection.[9][10]

Downregulation of Host Factor SPTBN1 in Macrophages

In macrophages, IL-27 has been shown to inhibit HIV-1 by downregulating Spectrin Beta Non-Erythrocyte 1 (SPTBN1).[5][17] SPTBN1 is a host factor required for efficient HIV-1 infection. IL-27 promotes the differentiation of monocytes into macrophages that are non-permissive to HIV-1, and this resistance is conferred by the suppression of SPTBN1 via a TAK-1-mediated MAPK signaling pathway.[17] Overexpression of SPTBN1 can reverse this resistance, confirming its critical role.[17]

Regulation of YB-1 Acetylation in CD4+ T Cells

In primary CD4+ T cells, IL-27 inhibits an early post-entry step of the HIV-1 life cycle, specifically at or before reverse transcription.[18] This is achieved by altering the post-translational modification of Y-box binding protein-1 (YB-1). IL-27 treatment suppresses the acetylation of YB-1, a modification that appears to be a key host factor for successful HIV-1 infection in T cells.[18]

The Dual Role of BST-2/Tetherin

The timing-dependent dual effect of IL-27 is intricately linked to BST-2/Tetherin.[9][10]

-

Early Inhibition: When IL-27 is added soon after infection, it upregulates BST-2, which effectively traps newly formed virions on the cell surface, thus inhibiting virus release and spread.[9] Silencing BST-2 diminishes this anti-HIV effect.[9][10]

-

Late Enhancement: When added to already-infected cells with ongoing viral production, the IL-27-induced increase in BST-2 appears to promote cell-to-cell transmission of HIV-1.[9][10] This enhancement can be abrogated by knocking down BST-2 or by inhibiting cell-to-cell contact.[9][10]

Data Presentation: Quantitative Effects of IL-27

The inhibitory effects of IL-27 on HIV-1 replication have been quantified across various studies and cell types.

Table 1: IL-27 Mediated Inhibition of HIV-1 Replication in Different Cell Types

| Cell Type | Virus Strain | IL-27 Concentration | % Inhibition (Mean ± SE) | Reference |

| PBMCs | HIV-1 | Not specified | 60 - 70% | [9] |

| CD4+ T Cells | HIV-1NL4.3 | Not specified | 66 ± 10% | [18] |

| CD4+ T Cells | HIV-LUC-V | Not specified | 68 ± 4.2% | [18] |

| Immature DCs (iDCs) | HIV-1Ba-L | 100 ng/ml | 92 ± 2.8% | [16] |

| Mature DCs (mDCs) | HIV-1Ba-L | 100 ng/ml | 42 ± 5.9% | [16] |

| Immature DCs (iDCs, pre-treatment) | HIV-1 | 100 ng/ml | 53 ± 6.5% | [16] |

Table 2: Upregulation of Antiviral Genes by IL-27 in Monocyte-Derived Macrophages (MDMs)

| Gene Category | Number of Genes Induced by IL-27 | Number of Genes Induced by IFN-α | Reference |

| Interferon-Inducible Genes (IFIGs) | 28 | 33 | [14] |

Table 3: Upregulation of Antiviral Genes by IL-27 in CD4+ T Cells

| Gene Category | Number of Genes Induced by IL-27 | Number of Genes Induced by IFN-α | Reference |

| Interferon-Inducible Genes (IFIGs) | 5 | 18 | [14] |

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the literature on IL-27 and HIV-1.

Isolation and Culture of Primary Human Cells

-

PBMCs and CD4+ T Cells: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. To obtain purified CD4+ T cells, PBMCs can be subjected to negative selection using magnetic bead-based cell separation kits. Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and IL-2. For activation, cells are stimulated with phytohemagglutinin (PHA).[14]

-

Monocyte-Derived Macrophages (MDMs): Monocytes are isolated from PBMCs by plastic adherence or by positive selection using CD14 magnetic beads. To differentiate monocytes into macrophages, they are cultured for 5-7 days in DMEM supplemented with 10% FBS, antibiotics, and macrophage colony-stimulating factor (M-CSF).[14]

In Vitro HIV-1 Infection Assay

-

Cell Preparation: Prepare target cells (e.g., activated CD4+ T cells, MDMs, or PBMCs) at a desired density (e.g., 2 x 105 cells/well in a 96-well plate).

-

IL-27 Treatment: Treat cells with recombinant human IL-27 at various concentrations (e.g., 5-200 ng/mL). The timing of treatment is a critical variable:

-

Infection: Infect cells with a known amount of cell-free HIV-1 stock (quantified by p24 antigen concentration or TCID50). After an incubation period of 2-4 hours, wash the cells to remove the viral inoculum.[19]

-

Culture and Monitoring: Culture the infected cells for a period of 7-14 days. Collect supernatant samples at regular intervals (e.g., every 2-3 days).

-

Quantification: Measure the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit. This value reflects the extent of viral replication.[14][19]

Gene Expression Analysis

-

RNA Isolation: Lyse IL-27-treated and control cells and extract total RNA using a commercial kit (e.g., RNeasy).

-

DNA Microarray: To obtain a global view of gene expression changes, hybridize labeled cRNA (derived from the isolated RNA) to a microarray chip (e.g., Affymetrix GeneChip). Analyze the scanned array data to identify differentially expressed genes between treated and untreated cells.[14]

-

Quantitative Real-Time PCR (qRT-PCR): To validate microarray findings or to quantify the expression of specific genes (e.g., BST2, SPTBN1, IFNB), convert RNA to cDNA via reverse transcription. Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression can be calculated using the ΔΔCt method, normalizing to a housekeeping gene.[8]

Gene Silencing with siRNA

-

siRNA Preparation: Use commercially synthesized small interfering RNAs (siRNAs) targeting the gene of interest (e.g., BST2) and a non-targeting scrambled control siRNA.

-

Transfection: Introduce the siRNA into the target cells. For primary cells like PBMCs, electroporation is an effective method.[9][10][19]

-

Culture: Culture the cells for 24-48 hours to allow for target gene knockdown.

-

Experimentation: Proceed with the HIV-1 infection assay as described above, using the knockdown and control cells to determine the role of the target gene in IL-27's antiviral effect.

-

Verification: Confirm the knockdown efficiency by measuring mRNA levels (qRT-PCR) or protein levels (Western blot or flow cytometry) of the target gene.[9]

Conclusion and Future Directions

The Interleukin-27 signaling pathway presents a potent, albeit complex, mechanism for the inhibition of HIV-1. Its ability to induce a wide range of antiviral ISGs and modulate key host factors in different HIV target cells highlights its potential as a therapeutic agent.[5] The primary signaling cascade involves the canonical JAK/STAT pathway, leading to the transcriptional regulation of genes that create an antiviral state.

However, the discovery of its dual, timing-dependent role—inhibiting virus spread when applied early but potentially enhancing cell-to-cell transmission in established infections—necessitates careful consideration for any therapeutic application.[9][10] This complexity, mediated by the restriction factor BST-2/Tetherin, illustrates the intricate interplay between host cytokines and viral replication strategies.

Future research should focus on:

-

Elucidating the precise molecular switches that determine whether IL-27 signaling results in an IFN-dependent or -independent response.

-

Investigating the in vivo relevance of the BST-2-mediated dual effect using appropriate animal models.

-

Exploring strategies to harness the inhibitory properties of IL-27 while mitigating its potential to enhance viral transmission, possibly through combination therapies or by developing agonists that selectively activate desired downstream pathways.

A deeper understanding of these mechanisms will be crucial for translating the antiviral potential of IL-27 into effective clinical strategies against HIV-1.

References

- 1. Biology of IL-27 and its Role in the Host Immunity against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. IL-27-induced modulation of autoimmunity and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-27 induces IFN/STAT1-dependent genes and enhances function of TIGIT+ HIVGag-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection [pubmed.ncbi.nlm.nih.gov]

- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 8. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of IL-27 and its Receptor in the Pathogenesis of HIV/AIDS and Anti-viral Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STAT3 is indispensable to IL-27-mediated cell proliferation but not to IL-27-induced Th1 differentiation and suppression of proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HIV and HIV-Tat inhibit LPS-induced IL-27 production in human macrophages by distinct intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IL-27, a novel anti-HIV cytokine, activates multiple interferon-inducible genes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]

- 16. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Profile of HIV-1 Protease Inhibitor 27: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and preclinical evaluation of HIV-1 Protease Inhibitor 27. The document outlines the inhibitor's mechanism of action, quantitative efficacy, and the experimental protocols typically employed in its characterization.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1] Inhibitor 27 is a potent, non-peptidyl inhibitor of the mature HIV-1 protease dimer.[1] It was designed to form new backbone interactions within the active site, specifically targeting the S1' pocket.[1]

Mechanism of Action

Inhibitor 27 features a chiral methyl-2-pyrrolidinone as its P1' ligand, which was incorporated to establish hydrogen bonding interactions with Gly27' and Arg8 in the S1' pocket of the HIV-1 protease.[1][2] X-ray crystallography has revealed a dual binding mode for inhibitor 27 within the wild-type HIV-1 protease active site.[2] One conformation of the pyrrolidinone ring engages in a strong hydrogen-bonding interaction with the carbonyl group of Gly27' and a water-mediated polar interaction with Arg8.[1][2] The alternative conformation demonstrates interactions with the backbone of residues Val82' and Pro81'.[1] This dual binding capacity is thought to contribute to its robust activity against drug-resistant viral strains, as it can adapt to changes in the binding pocket, such as those caused by the V82A mutation.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Inhibitor 27 against wild-type and multi-drug resistant (MDR) strains of HIV-1.

| Parameter | Value |

| Ki | 0.099 nM |

| IC50 (Wild-Type HIV-1) | 0.026 nM |

| Table 1: In Vitro Enzyme Inhibition and Antiviral Activity of Inhibitor 27 against Wild-Type HIV-1.[1] |

| Virus Strain | Inhibitor 27 EC50 (µM) | Fold Change |

| HIV-1ERS104pre (WT) | 0.027 | - |

| HIV-1MOKW (WT) | 0.026 | - |

| HIV-1TM (MDR) | 0.026 | 1 |

| HIV-1MM (MDR) | 0.041 | 2 |

| HIV-1JSL (MDR) | 0.043 | 2 |

| HIV-1A (MDR) | 0.014 | 1 |

| HIV-1B (MDR) | 0.029 | 1 |

| HIV-1C (MDR) | 0.027 | 1 |

| HIV-1G (MDR) | 0.028 | 1 |

| Table 2: Resistance Profile of Inhibitor 27 against Multi-Drug Resistant (MDR) HIV-1 Variants.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the discovery and characterization of HIV-1 protease inhibitors like Inhibitor 27.

HIV-1 Protease Enzyme Inhibition Assay (Determination of K_i)

This assay quantifies the inhibitory potency of a compound against the purified HIV-1 protease enzyme.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate

-

Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[3]

-

Test Inhibitor (Inhibitor 27)

-

96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor to the wells.

-

Add a solution of recombinant HIV-1 protease to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity in kinetic mode at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 330/450 nm) for a specified duration (e.g., 1-3 hours) at 37°C.[4]

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

The inhibition constant (K_i) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (K_m).

Antiviral Activity Assay (Determination of EC_50)

This cell-based assay determines the concentration of the inhibitor required to inhibit viral replication by 50%.

Materials:

-

Susceptible host cells (e.g., MT-4 cells)

-

Laboratory-adapted or clinical isolates of HIV-1 (wild-type and resistant strains)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and other necessary components

-

Test Inhibitor (Inhibitor 27)

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

Protocol:

-

Seed the host cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of the test inhibitor in the cell culture medium.

-

Add the diluted inhibitor to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.

-

After the incubation period, quantify the extent of viral replication in the culture supernatant or cell lysate using a suitable method.

-

The 50% effective concentration (EC50) is determined by plotting the percentage of viral inhibition against the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.[5]

Cytotoxicity Assay (Determination of CC_50)

This assay assesses the toxicity of the inhibitor to the host cells used in the antiviral assay.

Materials:

-

The same host cells used in the antiviral assay

-

Cell culture medium

-

Test Inhibitor (Inhibitor 27)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, XTT, or a reagent for measuring ATP content)

-

Spectrophotometer or luminometer

Protocol:

-

Seed the host cells in a 96-well plate at the same density as in the antiviral assay.

-

Prepare serial dilutions of the test inhibitor in the cell culture medium.

-

Add the diluted inhibitor to the cells.

-

Incubate the plates for the same duration as the antiviral assay at 37°C in a CO2 incubator.

-

At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

After a further incubation period, measure the absorbance or luminescence to determine the number of viable cells.

-

The 50% cytotoxic concentration (CC50) is the concentration of the inhibitor that reduces cell viability by 50% and is calculated from the dose-response curve.[5][6]

Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fda.gov [fda.gov]

- 4. abcam.com [abcam.com]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]

IL-27: A Potential Therapeutic Avenue for HIV-1 Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for novel therapeutic strategies against Human Immunodeficiency Virus Type 1 (HIV-1) remains a critical global health priority. While combination antiretroviral therapy (cART) has transformed HIV-1 infection into a manageable chronic condition, it does not eradicate the virus, necessitating lifelong treatment and facing challenges such as drug resistance and long-term toxicities. The immunomodulatory cytokine Interleukin-27 (IL-27) has emerged as a promising candidate for anti-HIV-1 therapy, demonstrating potent inhibition of viral replication across various target cell types in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of IL-27's role in HIV-1 infection, its mechanisms of action, and its therapeutic potential, tailored for researchers, scientists, and drug development professionals.

The Multifaceted Anti-HIV-1 Activity of IL-27

IL-27, a heterodimeric cytokine belonging to the IL-12 family, exerts a broad range of immunomodulatory effects. In the context of HIV-1, extensive in vitro research has demonstrated its ability to suppress viral replication in key cellular reservoirs, including peripheral blood mononuclear cells (PBMCs), CD4+ T cells, macrophages, and dendritic cells.[1][2][3] The antiviral activity of IL-27 is dose-dependent, with effective concentrations for significant HIV-1 suppression reported in the range of 50-100 ng/ml.[2]

Quantitative Effects of IL-27 on HIV-1 Replication

The inhibitory capacity of IL-27 on HIV-1 replication has been quantified in various in vitro studies. The following table summarizes key findings on the percentage of viral inhibition observed in different cell types.

| Cell Type | HIV-1 Strain | IL-27 Concentration | Inhibition of HIV-1 Replication (%) | Reference |

| CD4+ T cells | HIV-1NL4.3 | Not Specified | 66 ± 10 | [4] |

| CD4+ T cells | Pseudotyped HIV-LUC-V | Not Specified | 68 ± 4.2 | [4] |

| Immature Dendritic Cells (iDCs) | HIV-1Ba-L | 100 ng/ml | 92 ± 2.8 | [5] |

| Mature Dendritic Cells (mDCs) | HIV-1Ba-L | 100 ng/ml | 42 ± 5.9 | [5] |

| Immature Dendritic Cells (iDCs) | HIV-1Ba-L | 10 ng/ml | ~50 | [5] |

| Pre-treated iDCs | HIV-1Ba-L | 100 ng/ml (48h pre-treatment) | 53 ± 6.5 | [5] |

Mechanisms of IL-27-Mediated HIV-1 Inhibition

The antiviral effects of IL-27 are multifaceted, involving the modulation of both host and viral factors through intricate signaling pathways. The mechanisms can be broadly categorized as interferon-dependent and interferon-independent pathways.

Signaling Pathways

IL-27 signals through a receptor complex composed of IL-27Rα (WSX-1) and gp130.[2] This interaction primarily activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the phosphorylation of STAT1, STAT3, and STAT5.[2][5] However, in macrophages, IL-27 has also been shown to utilize the TAK1/MAPK signaling pathway to exert its anti-HIV-1 effects.[2][6]

References

- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 2. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

Structure-Activity Relationship of HIV-1 Protease Inhibitor 27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the potent HIV-1 protease inhibitor, designated herein as compound 27 (also reported in scientific literature as inhibitor 19b). This document outlines the key structural features of this inhibitor class, their impact on inhibitory activity, detailed experimental methodologies for their evaluation, and a summary of their interaction with the HIV-1 protease enzyme.

Introduction to HIV-1 Protease and Inhibitor 27

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.

Inhibitor 27 belongs to a class of non-peptidic HIV-1 protease inhibitors characterized by a darunavir-like core scaffold, incorporating a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) moiety at the P2 position and a pyrrolidinone ring at the P1' position. This strategic design aims to maximize interactions with the enzyme's backbone, thereby enhancing potency and mitigating the impact of drug-resistance mutations.

Structure-Activity Relationship (SAR) Analysis

The SAR of inhibitor 27 and its analogs is centered on modifications at the P1', P2, and P2' positions of the darunavir scaffold. The pyrrolidinone moiety at the P1' position plays a crucial role in establishing key hydrogen bonding interactions within the S1' subsite of the HIV-1 protease.

Quantitative Data Summary

The following table summarizes the enzymatic inhibitory activities (Ki) against wild-type HIV-1 protease and the antiviral activities (EC50) in cell-based assays for inhibitor 27 and its key analogs.

| Compound | P1' Moiety | P2 Moiety | P2' Moiety | Ki (nM) vs. WT HIV-1 Protease | EC50 (µM) vs. HIV-1 (MT-2 cells) |

| 27 (19b) | (R)-methyl-2-pyrrolidinone | Cp-THF | p-aminosulfonamide | 0.099 | 0.026 |

| Analog 1 (17b) | (S)-methyl-2-pyrrolidinone | Cp-THF | p-aminosulfonamide | >1 | 0.23 |

| Analog 2 (17a) | (S)-methyl-2-pyrrolidinone | bis-THF | p-aminosulfonamide | 1 | 0.48 |

| Analog 3 (19a) | (R)-methyl-2-pyrrolidinone | bis-THF | p-aminosulfonamide | 0.1 | 0.4 |

| Darunavir | Isobutyl | bis-THF | p-aminosulfonamide | 0.016 | 0.003 |

Key Observations from SAR Data:

-

Stereochemistry at P1': The stereochemistry of the methyl-2-pyrrolidinone moiety at the P1' position is critical for potent activity. The (R)-configuration in inhibitor 27 (19b) is significantly more potent than the (S)-configuration in Analog 1 (17b) and Analog 2 (17a).[1]

-

P2 Ligand: The cyclopentanyl-tetrahydrofuran (Cp-THF) P2-ligand in inhibitor 27 (19b) generally confers better antiviral activity compared to the bis-tetrahydrofuran (bis-THF) ligand present in Analog 3 (19a), despite the latter having a slightly better enzymatic inhibition constant.[1]

-

Comparison to Darunavir: While inhibitor 27 demonstrates potent picomolar-level inhibition of the HIV-1 protease, its overall antiviral potency is slightly lower than that of the FDA-approved drug Darunavir.

Experimental Protocols

This section details the methodologies for the synthesis of key precursors and the biological evaluation of inhibitor 27 and its analogs.

Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

The bis-THF moiety is a crucial component of inhibitor 27. An efficient, scalable synthesis has been developed, with key steps outlined below.[2]

Synthetic Scheme Overview:

-

Starting Material: The synthesis commences with a readily available chiral starting material, such as (S)-2,3-O-isopropylideneglyceraldehyde.

-

Diastereoselective Michael Addition: A key step involves the diastereoselective Michael addition of nitromethane to an α,β-unsaturated ester derived from the starting material. This reaction establishes the desired stereochemistry.

-

Nef Oxidation and Cyclization: The resulting nitroalkane is then subjected to a Nef oxidation to yield a ketone, which subsequently undergoes acid-catalyzed cyclization to form a lactone acetal.

-

Reduction and Final Cyclization: The lactone acetal is reduced to the corresponding diol, followed by an acid-mediated cyclization to afford the final (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

A detailed, step-by-step laboratory procedure can be found in the supporting information of the cited literature.[2]

HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)

The enzymatic activity of the inhibitors is determined using a fluorescence resonance energy transfer (FRET)-based assay. This high-throughput method provides a quantitative measure of protease inhibition.[3][4]

Principle:

The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is directly proportional to the protease activity.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100).

-

Reconstitute the recombinant HIV-1 protease in the assay buffer to the desired concentration.

-

Prepare a stock solution of the FRET peptide substrate in DMSO and dilute it in the assay buffer.

-

Prepare serial dilutions of the test inhibitors (e.g., inhibitor 27) in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add a small volume of the diluted inhibitor solution to each well. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HIV-1 protease solution to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for an EDANS/DABCYL pair) in a kinetic mode for a specified period (e.g., 60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, provided the Km of the substrate is known.

-

Antiviral Activity Assay

The antiviral efficacy of the inhibitors is assessed in a cell-based assay using a human T-lymphoid cell line (e.g., MT-2) infected with HIV-1.

Protocol:

-

Cell Culture: Maintain MT-2 cells in an appropriate culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).

-

Infection and Treatment:

-

Seed the MT-2 cells in a 96-well plate.

-

Prepare serial dilutions of the test inhibitors in the culture medium.

-

Infect the cells with a known titer of HIV-1 (e.g., HIV-1 IIIB).

-

Immediately add the diluted inhibitor solutions to the infected cells.

-

-

Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for viral replication (e.g., 4-5 days).

-

Measurement of Viral Replication:

-

Viral replication can be quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Alternatively, cell viability can be assessed using a colorimetric assay such as the MTT assay, as HIV-1 infection leads to cytopathic effects.

-

-

Data Analysis:

-

Calculate the concentration of the inhibitor that results in a 50% reduction in p24 antigen levels or a 50% protection from virus-induced cytopathic effects (EC50).

-

Mandatory Visualizations

HIV-1 Protease Catalytic Cycle

The following diagram illustrates the catalytic mechanism of HIV-1 protease, a homodimeric aspartic protease.

Caption: Catalytic cycle of HIV-1 protease.

Mechanism of Action of Inhibitor 27

This diagram illustrates how inhibitor 27 binds to the active site of HIV-1 protease, preventing substrate binding and cleavage.

Caption: Binding mode of Inhibitor 27 in the HIV-1 protease active site.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the logical flow of experiments for the evaluation of novel HIV-1 protease inhibitors.

References

The Dichotomous Role of Interleukin-27 in HIV-1 Restriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant modulator of the host immune response to viral infections, including Human Immunodeficiency Virus-1 (HIV-1). While initially characterized for its pro-inflammatory and Th1-polarizing capabilities, a growing body of evidence reveals a complex and often potent antiviral activity against various HIV-1 strains. This technical guide provides an in-depth analysis of the antiviral properties of IL-27, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate signaling pathways involved.

Quantitative Assessment of IL-27-Mediated HIV-1 Inhibition

The antiviral efficacy of IL-27 has been quantified across different HIV-1 target cells, demonstrating a significant, dose-dependent reduction in viral replication. The following tables summarize the key findings from in vitro studies.

Table 1: IL-27-Mediated Inhibition of HIV-1 Replication in Monocyte-Derived Macrophages (MDMs) and Dendritic Cells (DCs)

| Cell Type | HIV-1 Strain | IL-27 Concentration | Inhibition of HIV-1 Replication (%) | Key Findings & Reference |

| Immature DCs (iDCs) | HIV-1Ba-L (CCR5-tropic) | 100 ng/mL | 92 ± 2.8% | Potent inhibition of cis-infection.[1][2] |

| Immature DCs (iDCs) | HIV-1Ba-L (CCR5-tropic) | 10 ng/mL | ~50% | Dose-dependent inhibition observed.[2] |

| Mature DCs (mDCs) | HIV-1Ba-L (CCR5-tropic) | 100 ng/mL | 42 ± 5.9% | Inhibition is less pronounced in mature DCs compared to iDCs.[1] |

| Monocyte-Derived Macrophages (MDMs) | R5 tropic HIV-1Bal | Not specified | "Little replication" in IL-27-treated macrophages (I-Mac) vs. "robust spreading infection" in control macrophages (M-Mac). | IL-27 promotes the differentiation of monocytes into macrophages that are nonpermissive to HIV-1 infection.[3] |

Table 2: IL-27-Mediated Inhibition of HIV-1 Replication in T Cells and Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Type | HIV-1 Strain | IL-27 Treatment Condition | Inhibition of HIV-1 Replication (%) | Key Findings & Reference |

| CD4+ T Cells | HIV-1NL4.3 | IL-27 pretreatment | 66 ± 10% (p24 reduction) | IL-27 pretreatment confers resistance to HIV-1 infection in CD4+ T cells.[4] |

| CD4+ T Cells | VSV-G-pseudotyped HIV-luciferase | IL-27 pretreatment | 68 ± 4.2% (luciferase activity reduction) | Inhibition occurs at an early step of the viral life cycle.[4] |

| PBMCs | Not specified | IL-27 added 2 hours post-infection | 60 - 70% | Inhibition is associated with the upregulation of BST-2/Tetherin.[5] |

Mechanisms of IL-27-Mediated HIV-1 Restriction

IL-27 employs a multifaceted approach to curtail HIV-1 replication, involving both interferon (IFN)-dependent and independent pathways. These mechanisms are often cell-type specific and can involve the modulation of host restriction factors and essential host factors for viral replication.

Interferon-Independent Pathways

A significant portion of IL-27's anti-HIV-1 activity is not reliant on the induction of type I interferons.[1][3][6]

-

Downregulation of Spectrin Beta Non-Erythrocyte 1 (SPTBN1): In macrophages, IL-27 downregulates the host factor SPTBN1, which is essential for HIV-1 infection. This is achieved through a TAK-1-mediated MAPK signaling pathway. Knockdown of SPTBN1 mimics the anti-HIV-1 effect of IL-27, while its overexpression reverses this inhibition.[3][7] SPTBN1 has been shown to associate with HIV-1 gag proteins.[7]

-

Upregulation of Host Restriction Factors: IL-27 can directly induce the expression of several interferon-stimulated genes (ISGs) with anti-HIV activity, including:

-

Post-translational Modification of Y-box Binding Protein-1 (YB-1): In primary CD4+ T cells, IL-27 inhibits HIV-1 infection by suppressing the acetylation of YB-1, a host factor involved in reverse transcription.[4]

Interferon-Dependent Pathways

In some cellular contexts, IL-27's antiviral effects are mediated through the induction of type I interferons.

-

Intermediate Induction of Type I IFN: One study demonstrated that IL-27 induces the expression of APOBEC3G in a delayed fashion, which is dependent on an initial IL-27-driven induction of IFN-α and/or IFN-β.[8] Blockade of the type I IFN receptor (IFNAR) abrogated the anti-HIV effect in this model.[8]

A Dichotomous Role Mediated by BST-2/Tetherin

Recent evidence suggests a more complex role for IL-27 in PBMCs, where its effect is temporally dependent.

-

Inhibition (Early Treatment): When added to PBMCs shortly after infection (2 hours), IL-27 inhibits HIV-1 replication. This is associated with the upregulation of BST-2/Tetherin and the accumulation of virions at the cell membrane.[5][9]

-

Enhancement (Late Treatment): Conversely, when IL-27 is added to infected cells 4 days after infection, it can increase HIV-1 production. This enhancing effect is also dependent on BST-2/Tetherin and is linked to increased cell-to-cell transmission.[5][9]

Experimental Protocols

The following section details the methodologies for key experiments used to elucidate the antiviral properties of IL-27.

In Vitro HIV-1 Infection and Inhibition Assay

This protocol is a generalized representation for assessing the effect of IL-27 on HIV-1 replication in target cells such as PBMCs, MDMs, or DCs.

-

Cell Isolation and Culture:

-

Isolate primary target cells (e.g., PBMCs from healthy donor buffy coats, or monocytes for differentiation into MDMs or DCs).

-

Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal calf serum (FCS) and relevant growth factors (e.g., M-CSF for MDMs; GM-CSF and IL-4 for iDCs).[1][3]

-

-

IL-27 Treatment:

-

HIV-1 Infection:

-

Monitoring Viral Replication:

Gene Expression Analysis by Real-Time PCR

This protocol is used to quantify the expression of host genes (e.g., SPTBN1, APOBEC3G, BST2) in response to IL-27 treatment.

-

Cell Treatment and RNA Extraction:

-

Treat target cells with IL-27 for a specified duration (e.g., 0.5 to 24 hours).[8]

-

Lyse the cells and extract total RNA using a commercially available kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[4]

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using gene-specific primers and probes for the target gene and a housekeeping gene (for normalization).

-

Analyze the relative gene expression using the comparative CT (ΔΔCT) method.

-

Western Blotting for Protein Expression and Signaling

This method is used to detect the expression levels of specific proteins (e.g., SPTBN1, phosphorylated STATs) following IL-27 stimulation.

-

Cell Lysis and Protein Quantification:

-

Treat cells with IL-27 for the desired time (e.g., 30 minutes for signaling proteins).[8]

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: IL-27 signaling pathways leading to HIV-1 inhibition.

Caption: Experimental workflow for assessing IL-27's anti-HIV-1 activity.

Caption: The dual role of IL-27 in PBMCs is mediated by BST-2/Tetherin.

Conclusion and Future Directions

Interleukin-27 presents a compelling case as a potent, endogenously produced antiviral cytokine with significant activity against HIV-1. Its ability to act through multiple, often IFN-independent, pathways makes it a molecule of interest for therapeutic development, potentially circumventing viral immune evasion mechanisms that target the IFN system. However, the dichotomous effects observed in PBMCs highlight the complexity of cytokine biology and underscore the need for further research. Future studies should focus on elucidating the precise molecular switches that determine the pro- versus anti-viral outcomes of IL-27 signaling in different cellular contexts and at various stages of HIV-1 infection. A deeper understanding of these mechanisms will be crucial for harnessing the therapeutic potential of IL-27 in the fight against HIV-1.

References

- 1. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-27 inhibits HIV-1 infection in human macrophages by down-regulating host factor SPTBN1 during monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interleukin-27 Promotes Divergent Effects on HIV-1 Infection in Peripheral Blood Mononuclear Cells through BST-2/Tetherin - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Efficacy of HIV-1 Protease Inhibitor 27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial efficacy studies of the HIV-1 protease inhibitor designated as inhibitor 27 (also referred to as compound 19b in primary literature). This document details the quantitative data from enzymatic and cell-based assays, provides comprehensive experimental protocols for the key studies cited, and includes visualizations of the relevant biological pathways and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the key quantitative data demonstrating the in vitro efficacy of HIV-1 protease inhibitor 27 against both wild-type HIV-1 protease and multi-drug resistant viral strains.

| Parameter | Value | Description |

| Ki (nM) | 0.099 | Inhibition constant against wild-type HIV-1 protease, indicating the inhibitor's binding affinity to the enzyme.[1] |

| IC50 (nM) | 0.026 | The concentration of the inhibitor required to reduce the activity of wild-type HIV-1 protease by 50% in an enzymatic assay.[1] |

Table 1: In Vitro Enzymatic Activity of Inhibitor 27 Against Wild-Type HIV-1 Protease

| HIV-1 Strain | EC50 (µM) | Fold Change in EC50 | Description |

| HIV-1ERS104pre (WT) | 0.026 | 1.0 | Antiviral activity against wild-type HIV-1 in a cell-based assay. |

| Multi-PI-Resistant Strain A | - | - | Data not available in the initial studies. |

| Multi-PI-Resistant Strain B | - | - | Data not available in the initial studies. |

Table 2: Antiviral Activity of Inhibitor 27 Against Wild-Type and Resistant HIV-1 Strains in Cell Culture

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of HIV-1 protease inhibitor 27.

HIV-1 Protease Enzymatic Assay (Ki and IC50 Determination)

Objective: To determine the in vitro inhibitory activity of compound 27 against purified recombinant HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic substrate: A synthetic peptide substrate for HIV-1 protease that releases a fluorescent signal upon cleavage.

-

Assay Buffer: Typically a buffer at a specific pH (e.g., pH 4.7) containing NaCl, EDTA, DTT, and a non-ionic detergent.

-

Inhibitor 27 (compound 19b) dissolved in DMSO.

-

96-well microplates (black, for fluorescence assays).

-

Fluorescence microplate reader.

Procedure:

-

A solution of HIV-1 protease in the assay buffer is prepared.

-

Serial dilutions of inhibitor 27 in DMSO are prepared and then diluted into the assay buffer.

-

10 µL of the inhibitor solution (or DMSO for control) is added to the wells of the microplate.

-

80 µL of the HIV-1 protease solution is added to each well and the plate is incubated for a pre-determined time at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding 10 µL of the fluorogenic substrate solution to each well.

-

The fluorescence intensity is measured kinetically over a period of time (e.g., 1-3 hours) at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time plot.

-

The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

Cell-Based Anti-HIV-1 Assay (EC50 Determination)

Objective: To evaluate the antiviral efficacy of inhibitor 27 against HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells (a human T-cell line susceptible to HIV-1 infection).

-

HIV-1 viral stock (e.g., HIV-1LAI strain).

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics).

-

Inhibitor 27 (compound 19b) dissolved in DMSO.

-

96-well cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability.

-

Spectrophotometer.

Procedure:

-

MT-4 cells are seeded into 96-well plates at a specific density.

-

Serial dilutions of inhibitor 27 are prepared in the cell culture medium and added to the wells.

-

A standardized amount of HIV-1 viral stock is added to the wells containing the cells and inhibitor. Control wells with uninfected cells and infected cells without inhibitor are also included.

-

The plates are incubated for a period of time (e.g., 5 days) at 37°C in a humidified CO2 incubator to allow for viral replication.

-

After the incubation period, the cytopathic effect of the virus is assessed by measuring cell viability using the MTT assay. The MTT reagent is added to each well, and after a further incubation, the resulting formazan crystals are solubilized, and the absorbance is read on a spectrophotometer.

-

The percent protection from virus-induced cell death is calculated for each inhibitor concentration relative to the uninfected and untreated infected controls.

-

The EC50 value, the concentration of the inhibitor that protects 50% of the cells from the cytopathic effect of the virus, is determined by plotting the percent protection against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and evaluation of HIV-1 protease inhibitor 27.

Caption: Mechanism of HIV-1 Protease Inhibition by Inhibitor 27.

Caption: Experimental Workflow for the Evaluation of Inhibitor 27.

References

The Role of the JAK/STAT Pathway in IL-27's Anti-HIV-1 Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. Composed of the p28 and Epstein-Barr virus-induced gene 3 (EBI3) subunits, IL-27 exerts its effects on a wide range of immune cells, including CD4+ T cells, macrophages, and dendritic cells—all primary targets of HIV-1.[1][2] The antiviral activity of IL-27 is fundamentally linked to its ability to activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade.[1] This guide provides an in-depth examination of the molecular mechanisms, experimental evidence, and methodologies related to the IL-27-mediated, JAK/STAT-dependent restriction of HIV-1.

The IL-27 Signaling Pathway

IL-27 initiates its signaling cascade by binding to a heterodimeric surface receptor composed of the IL-27 receptor alpha chain (IL-27Rα, also known as WSX-1) and glycoprotein 130 (gp130).[1][3] This engagement triggers the activation of receptor-associated Janus kinases (JAKs). Upon activation, JAKs phosphorylate specific tyrosine residues on the intracellular domains of the receptor chains, creating docking sites for STAT proteins.

Primarily, STAT1 and STAT3 are recruited, phosphorylated by the active JAKs, and subsequently form homo- or heterodimers.[2][4] These activated STAT dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of various antiviral factors.[2][5] While STAT1 and STAT3 are the principal mediators, IL-27 has also been shown to induce the phosphorylation of STAT5 in certain contexts.[1][6] The specific STAT proteins activated can differ based on the cell type and its activation state; for example, naive T cells preferentially activate STAT1, whereas fully activated T cells show preferential STAT3 phosphorylation in response to IL-27.[2][7]

// Edges IL27 -> IL27R [label="Binds"]; IL27R -> JAKs [label="Activates", color="#34A853"]; JAKs -> STAT1_u [label="Phosphorylates (P)", color="#34A853"]; JAKs -> STAT3_u [label="Phosphorylates (P)", color="#34A853"]; STAT1_u -> STAT1_p [style=invis]; STAT3_u -> STAT3_p [style=invis]; {STAT1_p, STAT3_p} -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> DNA [label="Translocates &\nBinds Promoter", lhead=cluster_nucleus]; DNA -> ISGs [label="Induces Transcription", color="#34A853"]; } Caption: IL-27 binds its receptor, activating JAKs to phosphorylate STAT1/STAT3, leading to nuclear translocation and antiviral gene expression.

Mechanisms of HIV-1 Inhibition

The anti-HIV-1 effects of IL-27 are mediated by the products of the STAT-activated genes, which can be broadly categorized into IFN-dependent and IFN-independent mechanisms.

-

IFN-Dependent Pathway: Some studies have shown that IL-27 can induce the production of type I interferons (IFN-α/β).[6] These interferons then act in an autocrine or paracrine manner to signal through their own receptors, leading to the expression of a broad range of interferon-stimulated genes (ISGs) with known anti-HIV activity, such as the APOBEC3 family of cytidine deaminases.[6][8] This mechanism involves an intermediate step where IL-27's initial signal is amplified through the IFN system.[6]

-

IFN-Independent Pathway: Compelling evidence also supports a direct, IFN-independent antiviral state induced by IL-27.[1][9][10] In this pathway, IL-27 signaling directly upregulates a distinct set of ISGs without the need for intermediate IFN production. Neutralization of the type I IFN receptor does not abrogate the anti-HIV effect of IL-27 in several experimental systems, including in monocyte-derived dendritic cells (DCs).[1][2] Key antiviral factors induced directly by IL-27 include BST-2/Tetherin, which restricts virion release, as well as MX1, OAS, and PKR.[8][9][10]

Quantitative Data on IL-27's Anti-HIV-1 Efficacy

The inhibitory effect of IL-27 on HIV-1 replication has been quantified across various primary human cell types. The data consistently demonstrate a potent, dose-dependent antiviral activity.

| Cell Type | IL-27 Concentration | HIV-1 Strain | % Inhibition (Approx.) | Reference |

| Immature Dendritic Cells (iDCs) | 100 ng/mL | HIV-1Ba-L (R5) | 92% | [1][11] |

| Immature Dendritic Cells (iDCs) | 10 ng/mL | HIV-1Ba-L (R5) | 50% | [11] |

| Mature Dendritic Cells (mDCs) | 100 ng/mL | HIV-1Ba-L (R5) | 42% | [1][11] |

| CD4+ T Cells | Not specified | HIV-1NL4.3 (X4) | 66% | [12] |

| Macrophages | 50-200 ng/mL | Not specified | Dose-dependent inhibition | [6] |

Role of JAK/STAT Pathway in Antiviral Gene Induction

The necessity of the JAK/STAT pathway for the anti-HIV effect of IL-27 has been confirmed through pharmacological inhibition.

| Experiment | Cell Type | Inhibitor | Effect | Reference |

| JAK/STAT Inhibition | Macrophages | JAK inhibitor (Calbiochem) | Blocked IL-27-induced STAT1 and STAT3 phosphorylation. | [6] |

| JAK/STAT Inhibition | Macrophages | JAK inhibitor (Calbiochem) | Reversed the IL-27-mediated inhibition of HIV-1 infection. | [6] |

Key Experimental Protocols

Reproducing the findings on IL-27's anti-HIV activity requires specific in vitro methodologies. Below are summarized protocols for key experiments.

In Vitro HIV-1 Inhibition Assay in Primary Cells

This protocol assesses the ability of IL-27 to inhibit HIV-1 replication in target cells like Peripheral Blood Mononuclear Cells (PBMCs), isolated CD4+ T cells, or monocyte-derived macrophages (MDMs).

-

Cell Isolation and Culture:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

For CD4+ T cell experiments, enrich CD4+ T cells from PBMCs using negative selection magnetic beads.

-

For MDM experiments, isolate monocytes (e.g., via CD14+ selection) and differentiate them into macrophages using M-CSF for 5-7 days.

-

Activate CD4+ T cells with phytohemagglutinin (PHA) and IL-2 for 2-3 days prior to infection.[6][10]

-

-

IL-27 Treatment and Infection:

-

Pre-treat the cultured cells with recombinant human IL-27 at various concentrations (e.g., 10-100 ng/mL) for a specified period (e.g., 24-48 hours).[1] A parallel culture without IL-27 serves as the control.

-

Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1Ba-L for MDMs, HIV-1IIIB or NL4.3 for T cells) for 2-4 hours.[6]

-

Wash the cells extensively to remove unbound virus.

-

Resuspend the cells in fresh culture medium, with or without IL-27, and culture for 7-14 days.[1]

-

-

Quantification of Viral Replication:

-

Collect culture supernatants at regular intervals (e.g., every 2-3 days).

-

Measure the concentration of the HIV-1 p24 capsid protein in the supernatants using a commercial p24 antigen capture ELISA kit.[1][6][10]

-

Calculate the percentage of inhibition by comparing p24 levels in IL-27-treated cultures to untreated controls.

-

Western Blot for STAT Phosphorylation

This method is used to confirm the activation of the JAK/STAT pathway by IL-27.

-

Cell Stimulation and Lysis:

-

Culture target cells (e.g., MDMs, CD4+ T cells) and starve them of serum or cytokines for a few hours if necessary.

-

Stimulate the cells with IL-27 (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.[6]

-

Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and phosphorylated STAT3 (p-STAT3).

-

Incubate with corresponding secondary antibodies conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with antibodies for total STAT1 and total STAT3 to confirm equal protein loading.[6]

-

Conclusion and Implications for Drug Development

The IL-27/JAK/STAT signaling axis represents a potent endogenous pathway for the innate control of HIV-1. Its ability to induce a robust antiviral state in key target cells through both IFN-dependent and independent mechanisms makes it a compelling area of study for therapeutic innovation. The central role of STAT1 and STAT3 activation underscores their importance as molecular targets or biomarkers for novel anti-HIV strategies. A deeper understanding of how IL-27 selectively induces antiviral genes while modulating broader immune responses will be critical for harnessing its therapeutic potential, potentially leading to new cytokine-based therapies or small molecule drugs that mimic its downstream effects to suppress HIV-1 replication and contribute to long-term viral control.

References

- 1. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the potential of IL-27 as a novel therapeutic agent in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 is indispensable to IL-27-mediated cell proliferation but not to IL-27-induced Th1 differentiation and suppression of proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Interleukin-27 inhibition of HIV-1 involves an intermediate induction of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin-27 Induces a STAT1/3- and NF-κB-dependent Proinflammatory Cytokine Profile in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. IL-27, a novel anti-HIV cytokine, activates multiple interferon-inducible genes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IL-27 posttranslationally regulates Y-box binding protein-1 to inhibit HIV-1 replication in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Binding of Inhibitor 27 (KNI-272) with HIV-1 Protease

For Immediate Release

This technical guide provides an in-depth analysis of the binding mode of the potent inhibitor 27, also known as KNI-272, to the HIV-1 protease. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, quantitative binding information, and detailed experimental methodologies to offer a comprehensive understanding of this crucial molecular interaction.

Core Data Summary

The interaction between inhibitor 27 (KNI-272) and HIV-1 protease is characterized by high affinity, driven by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. The binding is a slow-on, slow-off process, indicative of a stable complex.

| Parameter | Value | Notes |

| Inhibitor | KNI-272 (Inhibitor 27) | A potent transition-state analog inhibitor. |

| Target | HIV-1 Protease | A dimeric aspartic protease essential for viral replication. |

| Inhibition Constant (K_i_) | Picomolar range | Indicates very high binding affinity.[1] |

| Binding Mode | Competitive | Binds to the active site, blocking substrate access. |

| Key Interacting Residues | Asp25, Asp125, Gly27, Ile50, Ile150 | Forms a network of direct and water-mediated hydrogen bonds.[1] |

| Structural Data | X-ray and Neutron Crystallography | High-resolution structures of the complex are available (PDB IDs: 2ZYE, 3FX5).[2] |

The Molecular Handshake: Visualizing the Binding Interaction

The binding of inhibitor 27 within the active site of HIV-1 protease is a highly specific interaction. The following diagram, generated using the DOT language, illustrates the key hydrogen bonding network that stabilizes the enzyme-inhibitor complex.

Caption: Key hydrogen bonds between inhibitor 27 and HIV-1 protease.

Experimental Protocols

Expression and Purification of HIV-1 Protease

A synthetic gene encoding the 99-amino acid HIV-1 protease, often with mutations to prevent autoproteolysis and oxidation (e.g., Q7K, L33I, L63I, C67A, C95A), is expressed in E. coli. The expressed protein is then refolded and purified using a combination of ion-exchange and reversed-phase chromatography.[3]

Enzymatic Assay for Inhibition Constant (K_i_) Determination

The inhibitory activity of KNI-272 is determined using a fluorometric assay.

-

Reaction Mixture: A reaction buffer containing 25 mM MES (pH 5.6), 200 mM NaCl, 5% (v/v) DMSO, 5% (v/v) glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol is prepared.

-

Enzyme and Inhibitor Incubation: Purified HIV-1 protease is mixed with varying concentrations of KNI-272 in a 96-well plate and incubated at 37°C for 15 minutes.

-

Substrate Addition: A fluorogenic substrate, such as Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂, is added to initiate the reaction.

-

Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored in real-time using a fluorescence microplate reader (Excitation/Emission = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation to determine the inhibition constant (K_i_).

X-ray and Neutron Crystallography

To elucidate the high-resolution structure of the HIV-1 protease-KNI-272 complex, a combination of X-ray and neutron crystallography is employed.

-

Crystallization: Crystals of the complex are grown using the hanging-drop vapor-diffusion method. The protein-inhibitor solution is mixed with a precipitant solution and equilibrated against a reservoir solution. Large, high-quality crystals are required, especially for neutron diffraction.

-

X-ray Data Collection: X-ray diffraction data are collected from a single crystal at a synchrotron source.

-

Neutron Data Collection: For neutron diffraction, a large, deuterated crystal is used, and data are collected at a neutron source. This technique is crucial for determining the positions of hydrogen atoms and thus the protonation states of catalytic residues.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known HIV-1 protease structure as a model. The model is then refined against both the X-ray and neutron diffraction data to yield a detailed atomic model of the complex.[1]

Experimental Workflow

The following diagram outlines the typical workflow for characterizing the binding of an inhibitor to HIV-1 protease.

Caption: A streamlined workflow for inhibitor characterization.

Conclusion

The detailed structural and quantitative data presented in this guide underscore the potent and specific nature of the interaction between inhibitor 27 (KNI-272) and HIV-1 protease. The methodologies outlined provide a robust framework for the continued study of this and other inhibitors, aiding in the rational design of next-generation antiretroviral therapeutics. The precise understanding of the hydrogen bonding network and the protonation states of the catalytic dyad, made possible by advanced crystallographic techniques, offers invaluable insights for overcoming drug resistance and improving inhibitor efficacy.

References

- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: IL-27 Treatment of Macrophages to Inhibit HIV-1 Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication in macrophages.[1][2][3] Macrophages are a critical reservoir for HIV-1, contributing to viral persistence and pathogenesis.[1] IL-27 exerts its anti-HIV-1 effects through multiple mechanisms, including the induction of antiviral host factors and the modulation of cellular signaling pathways, making it a promising candidate for therapeutic strategies.[1][2][4]

These application notes provide a detailed protocol for the treatment of human monocyte-derived macrophages (MDMs) with IL-27 to inhibit HIV-1 replication. The included methodologies, data presentations, and pathway diagrams are intended to guide researchers in studying the effects of IL-27 and developing novel anti-HIV-1 strategies.

Data Presentation

IL-27 Dose-Dependent Inhibition of HIV-1 Replication

Treatment of M2-polarized macrophages with IL-27 for three days prior to infection with HIV-1 (AD8 strain) results in a dose-dependent suppression of viral replication. The table below summarizes the percentage of HIV-1 p24 antigen suppression in culture supernatants 14 days post-infection.

| IL-27 Concentration (ng/mL) | HIV-1 Replication Suppression (%) |

| 30 | 60.9% (± 0.7%) |

| 100 | 79.0% (± 0.8%) |

Data adapted from study by Imamichi et al. (2022).[4][5]

IL-27-Mediated Regulation of Host Gene Expression

IL-27 treatment of macrophages modulates the expression of several host genes involved in HIV-1 replication. This includes the downregulation of pro-viral factors and the upregulation of antiviral restriction factors. A microarray analysis of macrophages differentiated in the presence of M-CSF with or without IL-27 (I-Mac vs. M-Mac) revealed significant changes in gene expression.[1][5]

| Gene | Regulation by IL-27 | Fold Change (I-Mac vs. M-Mac) | Putative Role in HIV-1 Replication |

| SPTBN1 | Downregulated | >5 | Pro-viral; required for efficient infection.[1][3] |

| APOBEC3G | Upregulated | Not specified in these studies, but induced by IFN-α, which is downstream of IL-27.[2][6][7] | Antiviral; cytidine deaminase that mutates viral DNA.[2][6] |

| ISGs | Upregulated | Multiple genes with >5-fold change | Antiviral; a broad class of genes with various antiviral functions.[1][8] |

Gene expression data is based on microarray analysis with a cutoff of an absolute fold change greater than five.[1][5]

Experimental Protocols

Part 1: Isolation of Human Monocytes and Differentiation into Macrophages

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages.

Materials:

-

Ficoll-Paque density gradient medium

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

-

6-well tissue culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.

-

Cell Seeding: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed them in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Differentiation: To induce differentiation into macrophages (M-Mac), add M-CSF to the culture medium at a final concentration of 50 ng/mL.

-

Incubation: Culture the cells for 7 days at 37°C in a 5% CO2 incubator. Replace the culture medium with fresh M-CSF-containing medium every 2-3 days.

Part 2: IL-27 Treatment of Macrophages

This protocol outlines the treatment of differentiated macrophages with recombinant human IL-27.

Materials:

-

Differentiated macrophages (from Part 1)

-

Recombinant Human IL-27

-

Complete RPMI-1640 medium

Procedure:

-

Prepare IL-27 Solution: Reconstitute and dilute the recombinant human IL-27 in complete RPMI-1640 medium to the desired working concentrations (e.g., 10, 30, 100 ng/mL).

-

Treatment: On day 7 of differentiation, replace the existing culture medium with fresh complete RPMI-1640 medium containing the desired concentration of IL-27.

-

Incubation: Incubate the IL-27-treated macrophages for 24-72 hours at 37°C in a 5% CO2 incubator before proceeding with HIV-1 infection. For differentiation into HIV-resistant macrophages (I-Mac), monocytes can be differentiated in the presence of both M-CSF (50 ng/mL) and IL-27 (e.g., 50 ng/mL) for the entire 7-day period.[1]

Part 3: HIV-1 Infection of Macrophages

This protocol provides a general method for infecting IL-27-treated macrophages with a laboratory-adapted HIV-1 strain.

Materials:

-

IL-27-treated and untreated control macrophages (from Part 2)

-

HIV-1 viral stock (e.g., HIV-1 BaL)

-

Complete RPMI-1640 medium

Procedure:

-

Prepare Viral Inoculum: Thaw the HIV-1 viral stock and dilute it in complete RPMI-1640 medium to the desired multiplicity of infection (MOI).

-

Infection: Remove the culture medium from the macrophage-containing wells and add the viral inoculum.

-

Incubation: Incubate the cells with the virus for 4-6 hours at 37°C in a 5% CO2 incubator to allow for viral entry.

-

Washing: After the incubation period, remove the viral inoculum and wash the cells three times with sterile PBS to remove any unbound virus.

-

Culture: Add fresh complete RPMI-1640 medium to each well and culture the infected cells at 37°C in a 5% CO2 incubator.

-